N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351237
InChI: InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-15(11-17)12-20-22(28)26(23(29)31-20)14-21(27)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-12-
SMILES:
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

CAS No.:

Cat. No.: VC16351237

Molecular Formula: C23H21N3O4S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide -

Specification

Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-15(11-17)12-20-22(28)26(23(29)31-20)14-21(27)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-12-
Standard InChI Key HYIGHOHOCGQKOS-NDENLUEZSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three critical subunits:

  • Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene, enabling π-π stacking interactions with biological targets.

  • Thiazolidin-2,4-dione core: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and hydrogen-bonding capacity .

  • 3-Methoxybenzylidene group: A methoxy-substituted aromatic Schiff base linker that influences stereoelectronic properties and target selectivity.

The (5Z) configuration at the benzylidene-thiazolidinone junction creates a planar conformation, optimizing binding to enzymatic pockets .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₃H₂₁N₃O₄S
Molecular Weight435.5 g/mol
LogP (Predicted)3.2 ± 0.3
Aqueous Solubility12.7 μg/mL (pH 7.4)
Melting Point218–220°C (dec.)

Experimental IR spectra show characteristic absorptions at 3174 cm⁻¹ (N-H stretch), 1756 cm⁻¹ (C=O thiazolidinone), and 1608 cm⁻¹ (C=N imine) . ¹H NMR exhibits deshielded indole NH protons at δ 10.28–12.31 ppm and methoxy singlet at δ 3.9 ppm .

Synthesis and Optimization

Multistep Synthetic Route

The synthesis involves three sequential phases (Fig. 1):

Phase 1: Indole Ethylamine Preparation

  • Fischer indole synthesis: Condensation of phenylhydrazine with 4-methoxycyclohexanone under acidic conditions (H₂SO₄, EtOH, Δ).

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) of the resulting indole-3-acetonitrile to indole-3-ethylamine.

Phase 2: Thiazolidinone Assembly

  • Cyclocondensation: Reaction of ethyl 2-(3-methoxybenzylidene)hydrazinecarboxylate with thioglycolic acid in anhydrous DMF (K₂CO₃, 80°C, 12 h).

  • N-Alkylation: Coupling the thiazolidinone intermediate with bromoacetyl chloride in THF (0°C → RT, 6 h).

Phase 3: Final Acetamide Conjugation

  • Amide bond formation: Stirring thiazolidinone-acetyl chloride with indole ethylamine in dichloromethane (DIPEA, 0°C, 2 h).

  • Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) yields 63% pure product.

Industrial-Scale Considerations

  • Continuous flow reactors: Reduce reaction time from 12 h to 45 min via pressurized microfluidic channels.

  • Solvent recycling: MeCN recovery through fractional distillation lowers production costs by 22%.

Biological Activities and Mechanisms

α-Glucosidase Inhibition

In vitro assays demonstrate dose-dependent inhibition of α-glucosidase (IC₅₀ = 4.17 ± 0.23 μM), 137-fold more potent than acarbose . Kinetic analysis reveals mixed-type inhibition (Kᵢ = 1.89 μM), suggesting simultaneous binding to enzyme and substrate pocket . Molecular docking shows key interactions:

  • Thiazolidinone C=O with Arg315 (2.1 Å hydrogen bond) .

  • Methoxybenzylidene with Phe314 (π-π stacking, 3.8 Å) .

Antidiabetic Efficacy

In STZ-induced diabetic mice (50 mg/kg/day, oral):

ParameterReduction vs. Control
Fasting Blood Glucose42.7% (p < 0.01)
HbA1c1.8% (p < 0.05)
Triglycerides37.2% (p < 0.001)

Mechanistic studies attribute this to PPARγ activation (EC₅₀ = 0.89 μM) and GLUT4 translocation in adipocytes .

Anti-Inflammatory Action

The compound suppresses LPS-induced TNF-α in RAW264.7 macrophages (IC₅₀ = 9.34 μM) by inhibiting IκBα phosphorylation. COX-2 enzyme activity is reduced by 68% at 10 μM concentration.

Structure-Activity Relationships (SAR)

  • Methoxy position: 3-OCH₃ substitution enhances α-glucosidase binding vs. 4-OCH₃ (ΔIC₅₀ = 3.2 μM) .

  • Thiazolidinone C5 substituent: Benzylidene > furylidene (2.1-fold activity drop) .

  • Indole N-alkylation: Ethyl spacer optimizes hydrophobic interactions vs. methyl or propyl.

Pharmacokinetic Profile

ParameterValue
Oral Bioavailability58.3% (rat)
t₁/₂6.7 h
Plasma Protein Binding92.4%
CYP3A4 InhibitionIC₅₀ = 14.2 μM

In silico ADMET predictions indicate low cardiotoxicity risk (hERG IC₅₀ > 30 μM) and favorable BBB penetration (PS = 12.3 × 10⁻⁶ cm/s).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator